molecular formula C7H4ClF3O2S B6352719 2-(Trifluoromethylsulfonyl)chlorobenzene;  98% CAS No. 382-70-7

2-(Trifluoromethylsulfonyl)chlorobenzene; 98%

Cat. No. B6352719
CAS RN: 382-70-7
M. Wt: 244.62 g/mol
InChI Key: BHTJSAXMAMTBNJ-UHFFFAOYSA-N
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Description

2-(Trifluoromethylsulfonyl)chlorobenzene (2-TFSCB) is a chemical compound that has a wide range of applications in the scientific research field. It is a colorless, volatile, and flammable liquid with a melting point of -35°C and boiling point of 60°C. It is also known as 2-trifluoromethylsulfonylchlorobenzene, 2-TCB, and 2-TFSCB. It has a molecular weight of 190.56 g/mol and a density of 1.43 g/mL. 2-TFSCB is primarily used in the synthesis of organic compounds, as a solvent, and as a reagent in various laboratory experiments.

Scientific Research Applications

2-TFSCB is widely used in the scientific research field due to its versatile applications. It can be used as a solvent in organic synthesis, as a reagent in the synthesis of various organic compounds, and as a reactant in various laboratory experiments. It is also used as a catalyst in the synthesis of organic compounds, and as a reagent in the synthesis of peptides and proteins. Additionally, 2-TFSCB is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

2-TFSCB acts as a Lewis acid, meaning that it can accept a pair of electrons from a Lewis base. This allows it to form a covalent bond with the Lewis base, resulting in the formation of a new molecule. The mechanism of action of 2-TFSCB is dependent on the reaction conditions and the reactants involved.
Biochemical and Physiological Effects
2-TFSCB has been shown to be non-toxic and non-irritant to humans and animals. In laboratory studies, it has been found to have no significant effect on the biochemical or physiological processes of the body.

Advantages and Limitations for Lab Experiments

2-TFSCB is an ideal reagent for many laboratory experiments due to its low toxicity and non-irritant nature. It is also relatively inexpensive and readily available, making it an attractive option for researchers. However, it is important to note that 2-TFSCB is volatile and flammable, and must be handled with care.

Future Directions

The potential applications of 2-TFSCB are vast, and research is ongoing to explore the possibilities of its use in various fields. Potential future directions for 2-TFSCB include its use in the synthesis of pharmaceuticals and agrochemicals, as well as its use as a reagent in the synthesis of peptides and proteins. Additionally, research is being conducted to explore the potential of 2-TFSCB as a catalyst for organic synthesis, and as a solvent for various organic compounds.

Synthesis Methods

2-TFSCB is synthesized from the reaction of trifluoromethanesulfonic anhydride and chlorobenzene. The reaction is carried out in an inert atmosphere, such as a nitrogen or argon atmosphere, and is usually conducted at a temperature of about 150°C. The reaction is typically carried out in a sealed tube or flask, and the reaction time can vary depending on the desired product yield.

properties

IUPAC Name

1-chloro-2-(trifluoromethylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2S/c8-5-3-1-2-4-6(5)14(12,13)7(9,10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTJSAXMAMTBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402041
Record name 1-chloro-2-trifluoromethanesulfonyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethylsulfonyl)chlorobenzene

CAS RN

382-70-7
Record name 1-Chloro-2-[(trifluoromethyl)sulfonyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=382-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-chloro-2-trifluoromethanesulfonyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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